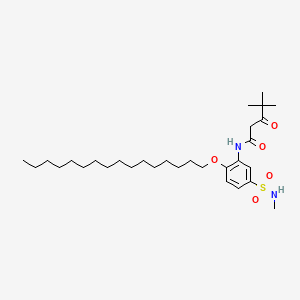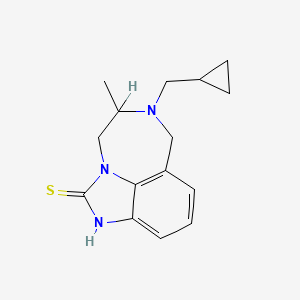
1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its piperazine and dibenzo(b,f)thiepin moieties, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) involves multiple steps. The process typically begins with the preparation of the dibenzo(b,f)thiepin core, followed by the introduction of the piperazine and ethanol groups. The final step involves the formation of the dimethanesulfonate salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. The use of automated systems and advanced analytical techniques ensures efficient production and minimizes the risk of impurities .
化学反应分析
Types of Reactions
1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
科学研究应用
1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
- 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-
- 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, hydrochloride
Uniqueness
Compared to similar compounds, 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) exhibits unique properties due to the presence of the dimethanesulfonate group. This group enhances the compound’s solubility and stability, making it more suitable for certain applications .
属性
CAS 编号 |
81223-37-2 |
|---|---|
分子式 |
C23H33ClN2O8S3 |
分子量 |
597.2 g/mol |
IUPAC 名称 |
2-[4-(3-chloro-10-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid |
InChI |
InChI=1S/C21H25ClN2O2S.2CH4O3S/c1-26-19-4-2-3-17-18(24-9-7-23(8-10-24)11-12-25)14-15-13-16(22)5-6-20(15)27-21(17)19;2*1-5(2,3)4/h2-6,13,18,25H,7-12,14H2,1H3;2*1H3,(H,2,3,4) |
InChI 键 |
SWTNCSPELWUWJE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


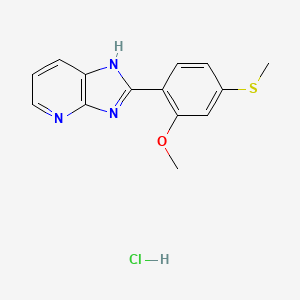
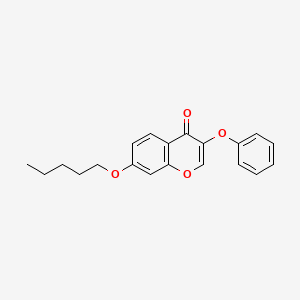


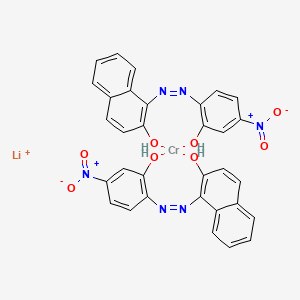

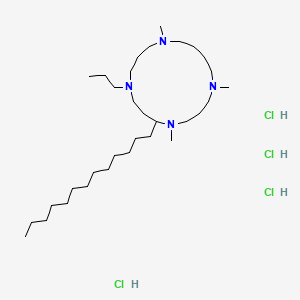
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)

